molecular formula C17H24N6 B7354570 4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine

4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B7354570
M. Wt: 312.4 g/mol
InChI Key: TUNYIYCBSJKFSC-LSDHHAIUSA-N
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Description

The compound 4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic molecule featuring a complex structure. It combines a triazole ring, a pyrrolidine ring, and a pyrimidine ring, which lends to its versatility and potential utility across various scientific fields.

Properties

IUPAC Name

4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-9-10(2)18-11(3)20-17(9)23-7-14(13-5-6-13)15(8-23)16-19-12(4)21-22-16/h13-15H,5-8H2,1-4H3,(H,19,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYIYCBSJKFSC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CC(C(C2)C3=NNC(=N3)C)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2C[C@H]([C@@H](C2)C3=NNC(=N3)C)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Cyclization: : Starting with appropriate aldehydes and amines, the initial formation of the cyclopropyl and triazole rings can be achieved through cyclization reactions. This often involves using reagents like cyclopropylamine and a triazole derivative in the presence of acid catalysts.

  • Pyrrolidine Ring Formation: : A subsequent step involves the formation of the pyrrolidine ring through a cycloaddition reaction, under controlled temperatures and solvents like dichloromethane (DCM).

  • Final Assembly: : The final step involves attaching the preformed pyrimidine ring to the intermediate compound, often using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods: : Industrial methods of producing this compound typically involve large-scale organic synthesis, utilizing flow chemistry for continuous reaction processes, ensuring higher yields, and maintaining reaction consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidine and triazole rings, using common oxidizing agents like KMnO4 or CrO3.

  • Reduction: : Reduction reactions can be performed on this compound using hydrogenation techniques, often with catalysts like Pd/C.

  • Substitution: : The methyl groups on the pyrimidine ring can undergo substitution reactions, allowing for modifications that can yield various derivatives.

Common Reagents and Conditions

  • Oxidation: : KMnO4 in aqueous solution.

  • Reduction: : H2 gas with Pd/C catalyst.

  • Substitution: : Halides (e.g., Br2) in the presence of light or heat.

Major Products Formed

  • Oxidation: : Ketones or carboxylic acids.

  • Reduction: : Fully hydrogenated derivatives.

  • Substitution: : Halogenated pyrimidine derivatives.

Scientific Research Applications

The versatility of 4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine makes it valuable in various research domains:

  • Chemistry: : Used as a precursor for synthesizing more complex organic molecules.

  • Biology: : Potential as an enzyme inhibitor due to its triazole ring.

  • Medicine: : Investigated for antiviral and anticancer properties.

  • Industry: : Utilized in the development of specialized polymers and materials due to its unique structure.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. The triazole ring can inhibit specific enzyme activities by binding to their active sites, while the pyrrolidine and pyrimidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-3,5,6-trimethylpyrimidine: : Similar structure but differs in the position of methyl groups.

  • 4-[(3S,4S)-3-cyclopropyl-4-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine: : Different substitution pattern on the triazole ring, leading to variation in biological activity.

This compound's uniqueness lies in the specific arrangement of its functional groups, giving it distinct physical and chemical properties that can be exploited in various scientific applications.

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